Antimalarial Potency: A Direct Head-to-Head Comparison Against Eurycomanol and a Dihydro Derivative in Chloroquine-Resistant P. falciparum
In a direct comparative study against nine isolates of Malaysian chloroquine-resistant *Plasmodium falciparum*, eurycomanol 2-O-β-D-glucopyranoside demonstrated antimalarial activity with an IC₅₀ range of 0.389 – 3.498 µM [1]. This was more potent than its aglycone, eurycomanol (IC₅₀ 1.231 – 4.899 µM), and was comparable to 13β,18-dihydroeurycomanol (IC₅₀ 0.504 – 2.343 µM), while chloroquine, the positive control, exhibited IC₅₀ values of 0.323 – 0.774 µM against these resistant isolates [1].
| Evidence Dimension | Antimalarial Activity (IC₅₀ Range) |
|---|---|
| Target Compound Data | 0.389 - 3.498 µM |
| Comparator Or Baseline | Eurycomanol: 1.231 - 4.899 µM; 13β,18-Dihydroeurycomanol: 0.504 - 2.343 µM; Chloroquine: 0.323 - 0.774 µM |
| Quantified Difference | Up to ~3.2-fold higher potency than eurycomanol (based on lower bound IC₅₀ comparison). |
| Conditions | In vitro culture of nine P. falciparum isolates from patients with chloroquine-resistant malaria. |
Why This Matters
This data provides a quantitative basis for selecting the glycoside over the aglycone when higher potency against resistant P. falciparum strains is a critical experimental parameter.
- [1] Ang, H. H., Chan, K. L., & Mak, J. W. (1995). In Vitro Antimalarial Activity of Quassinoids from Eurycoma longifolia against Malaysian Chloroquine-Resistant Plasmodium falciparum Isolates. Planta Medica, 61(2), 177-178. View Source
